molecular formula C9H9NO2S B1619658 Ethyl 2-cyano-2-(3-thienyl)acetate CAS No. 21418-54-2

Ethyl 2-cyano-2-(3-thienyl)acetate

Cat. No.: B1619658
CAS No.: 21418-54-2
M. Wt: 195.24 g/mol
InChI Key: BXETXHHTOKRXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-(3-thienyl)acetate (CAS 933728-88-2, C₉H₉NO₂S) is a heterocyclic ester featuring a thiophene ring substituted at the 3-position, a cyano group, and an ethyl ester moiety. This compound is structurally characterized by its electron-withdrawing cyano group and the aromatic thiophene system, which confer unique reactivity in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor for heterocyclic scaffolds or intermediates in coupling reactions .

Properties

CAS No.

21418-54-2

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

ethyl 2-cyano-2-thiophen-3-ylacetate

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)8(5-10)7-3-4-13-6-7/h3-4,6,8H,2H2,1H3

InChI Key

BXETXHHTOKRXCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=CSC=C1

Canonical SMILES

CCOC(=O)C(C#N)C1=CSC=C1

Other CAS No.

21418-54-2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • Structure: Replaces the 3-thienyl group with a hydroxyimino moiety.
  • Synthesis : Prepared via cyclization with ethyl thioacetate or modified Thorpe–Ziegler methods .
  • Applications : Superior to HOBt/DIC in peptide synthesis, achieving higher yields (e.g., 52% in α-ketoamide synthesis) and reduced racemization .
  • Key Advantage: Demonstrates 33–42% yields in imidazole carboxylate synthesis but faces challenges in ammonolysis due to ester reactivity differences (ethyl vs. methyl esters) .

Ethyl 2-cyano-2-(tosyloxyimino)acetate (TsOXY)

  • Structure: Contains a tosyloxyimino group instead of thienyl.
  • Performance : Outperforms benzotriazole sulfonate esters in coupling efficiency and racemization suppression .

Table 1: Comparison of Cyanoacetate-Based Coupling Reagents

Compound Substituent Yield (%) Application Key Finding Reference
Ethyl 2-cyano-2-(3-thienyl)acetate 3-Thienyl N/A Intermediate synthesis Thiophene enhances π-conjugation
Oxyma Hydroxyimino 52 Peptide synthesis Superior to HOBt/DIC
TsOXY Tosyloxyimino N/A Racemization-sensitive couplings Higher coupling efficiency

Indolylidene and Indole Derivatives

Ethyl 2-cyano-2-(5-methoxy-1-methyl-2-oxoindolin-3-ylidene)acetate

  • Synthesis: Condensation of ethyl cyanoacetate with 5-methoxy-1-methylindoline-2,3-dione yields 98% product .
  • Utility: High yield highlights efficacy of cyanoacetate in forming indole-derived heterocycles.

Ethyl 2-cyano-2-(5-fluoro-1-methyl-2-oxoindolin-3-ylidene)acetate

  • Yield : 37% due to electron-withdrawing fluorine reducing reactivity .

Table 2: Indolylidene Derivatives

Compound Substituent Yield (%) Key Feature Reference
Ethyl 2-cyano-2-(5-methoxy-1-methyl-2-oxoindolin-3-ylidene)acetate 5-Methoxy 98 High reactivity of methoxy group
Ethyl 2-cyano-2-(5-fluoro-1-methyl-2-oxoindolin-3-ylidene)acetate 5-Fluoro 37 Reduced yield due to fluorine

Aryl-Substituted Derivatives

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

  • Applications : Used in nitroaromatic syntheses; priced at €230/g .
  • Limitation : Nitro group may complicate reduction steps.

Ethyl 2-cyano-2-(perfluorohexylphenyl)acetate

  • Synthesis : Yields 47% as a regioisomer; fluorinated groups enhance hydrophobicity for catalysis .

Benzisothiazole Derivatives

  • Example: Ethyl 2-cyano-2-(1,2-benzisothiazol-3-ylidene)acetate.
  • Applications : Precursor to anti-inflammatory and auxin-like compounds, surpassing indol-3-ylacetic acid activity in some cases .

Reactivity and Challenges

  • Ethyl vs. Methyl Esters: Methyl esters (e.g., methyl 2-cyano-2-(hydroxyimino)acetate) exhibit higher ammonolysis reactivity but face practical challenges in reaction progress .
  • Steric Effects : Bulky substituents (e.g., perfluorohexylphenyl) reduce yields due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-2-(3-thienyl)acetate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , reacting a substituted thienyl aldehyde (e.g., 3-thiophenecarboxaldehyde) with ethyl cyanoacetate in the presence of a base catalyst (e.g., sodium ethoxide or piperidine) . Key optimization factors include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., ethanol or DMF) enhance reactivity .
  • Catalyst loading : Excess base can lead to ester hydrolysis; stoichiometric ratios are critical .
    • Yield Improvement : Purification via recrystallization (e.g., ethanol/DMF mixtures) improves purity, while in situ removal of water (e.g., molecular sieves) shifts equilibrium toward product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be identified?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify thienyl protons (δ 6.8–7.5 ppm) and ester methyl/methylene groups (δ 1.3–4.3 ppm) .
  • ¹³C NMR : Confirm cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) groups .
  • IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • HPLC : Assess purity (>98% for synthetic batches) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in Knoevenagel condensations?

  • Methodological Answer : Kinetic studies show:

  • Solvent Polarity : Higher polarity (e.g., DMF vs. toluene) accelerates enolate formation, reducing activation energy by 15–20% .
  • Temperature : Arrhenius plots reveal a 2–3× rate increase per 10°C rise (Eₐ ~50 kJ/mol). However, >80°C promotes side reactions (e.g., thienyl ring decomposition) .
    • Data Analysis : Use time-resolved IR or HPLC to monitor intermediate enolate stability and product accumulation .

Q. What strategies can resolve contradictions in reported reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Design of Experiments (DoE) : Systematic variation of solvent, catalyst, and temperature to identify robust optimal conditions .
  • In Situ Monitoring : Real-time techniques (e.g., Raman spectroscopy) detect transient intermediates, clarifying conflicting mechanistic proposals .
  • Computational Modeling : DFT calculations predict solvent-catalyst interactions (e.g., sodium ethoxide vs. DMF) to rationalize yield variations .

Q. How can X-ray crystallography data inform the understanding of molecular interactions in this compound derivatives?

  • Methodological Answer : Crystal structure analysis (e.g., triclinic P1̄ space group) reveals:

  • Bond Lengths : C=C double bonds (1.390 Å) and thienyl sulfur interactions (1.7–2.0 Å) .
  • Intermolecular Forces : Non-classical hydrogen bonds (e.g., C–H···N, 2.62 Å) stabilize crystal packing .
    • Application : Correlate structural features (e.g., planarity of the thienyl-cyano system) with electronic properties (e.g., charge-transfer efficiency) for material science applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.